molecular formula C9H13BO3 B3028011 3,5-Dimethyl-2-methoxyphenylboronic acid CAS No. 1451391-98-2

3,5-Dimethyl-2-methoxyphenylboronic acid

Cat. No. B3028011
CAS RN: 1451391-98-2
M. Wt: 180.01
InChI Key: UHTQRLCDAMYQFY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multi-component reactions and the use of boron-containing reagents. For instance, barbituric acid derivatives were synthesized through the addition of 1,3-dimethyl barbituric acid to tris(alkoxy)benzoyl chloride, followed by the formation of difluoroboron complexes . This suggests that similar synthetic strategies could potentially be applied to the synthesis of 3,5-Dimethyl-2-methoxyphenylboronic acid, with appropriate modifications to the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structures of related compounds have been characterized using various spectroscopic techniques and single-crystal X-ray diffraction . These studies provide detailed information on the geometrical parameters, which are found to be consistent with similar derivatives. The presence of methoxy and dimethyl groups on the phenyl ring influences the molecular conformation and stability, as seen in the crystal structure of related compounds .

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been explored through spectroscopic evaluations and the study of their mesomorphic and thermotropic properties . For example, the nonlinear optical properties of a bis(methoxyphenyl) derivative were attributed to a small energy gap between the frontier molecular orbitals . The liquid crystalline properties of barbituric acid derivatives and their difluoroboron complexes were investigated, revealing that longer alkyl chains lead to monomorphic mesogens with enantiotropic thermotropic liquid crystalline mesophases . These findings suggest that the physical and chemical properties of this compound could also be influenced by its molecular structure and substituents.

Scientific Research Applications

Supramolecular Assembly Design

3,5-Dimethyl-2-methoxyphenylboronic acid is utilized in the design and synthesis of supramolecular assemblies. For example, studies have shown its use in forming assemblies with heteroatoms like nitrogen, facilitated by the formation of hydrogen bonds between the boronic acid and N-atoms. This is evident in the work done by Pedireddi and Seethalekshmi, where they explored the supramolecular assemblies of various phenylboronic acids with bipyridine derivatives (Pedireddi & Seethalekshmi, 2004).

Crystal Engineering

The chemical structure of this compound plays a significant role in crystal engineering. Research on ortho-alkoxyphenylboronic acids, including this compound, has shown that the introduction of alkoxy substituents can influence the monomeric structure of boronic acids, making them valuable for novel crystal engineering applications (Cyrański et al., 2012).

Formation of Tetraarylpentaborates

The formation of tetraarylpentaborates using this compound has been explored in inorganic chemistry. Nishihara et al. described the reaction of this boronic acid with aryloxorhodium complexes, leading to the formation of new tetraarylpentaborates, which have unique structural and chemical properties (Nishihara, Nara, & Osakada, 2002).

Asymmetric Catalysis

The modified analogues of this compound have been found effective in asymmetric catalysis. Morimoto et al. developed a modified DIOP analogue with 3,5-dimethyl groups for use in the asymmetric hydrogenation of itaconic acid derivatives, highlighting the potential of this boronic acid in catalytic applications (Morimoto, Chiba, & Achiwa, 1989).

Fluorescence Quenching Studies

Research on the fluorescence quenching of similar boronic acid derivatives has been conducted, providing insights into the interactions and quenching mechanisms of these compounds. This is crucial for understanding the behavior of this compound in various chemical environments (Geethanjali, Nagaraja, & Melavanki, 2015).

Suzuki Cross-Coupling Reactions

The compound has been utilized in Suzuki cross-coupling reactions. For instance, Chaumeil et al. reported the use of sterically hindered arylboronic esters, including derivatives of this compound, in cross-coupling reactions to obtain biaryls (Chaumeil, Signorella, & Drian, 2000).

Safety and Hazards

3,5-Dimethyl-2-methoxyphenylboronic acid is considered hazardous. It is harmful if swallowed and can cause skin and eye irritation . It may also cause respiratory irritation . It is advised to avoid breathing its dust, fume, gas, mist, vapors, or spray . In case of contact, it is recommended to wash off immediately with plenty of water .

Mechanism of Action

Target of Action

The primary target of 3,5-Dimethyl-2-methoxyphenylboronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound interacts with the palladium catalyst to form new carbon-carbon bonds .

Mode of Action

The compound participates in the Suzuki–Miyaura coupling reaction, which involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In the transmetalation step, the compound, which is a formally nucleophilic organic group, is transferred from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction is the primary biochemical pathway affected by this compound . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon-carbon bonds, enabling the synthesis of a wide range of organic compounds .

Pharmacokinetics

It’s known that the compound is relatively stable and readily prepared , suggesting it may have favorable bioavailability for use in chemical reactions.

Result of Action

The primary molecular effect of this compound’s action is the formation of new carbon-carbon bonds via the Suzuki–Miyaura coupling reaction . This enables the synthesis of a wide range of organic compounds . On a cellular level, the effects would depend on the specific compounds synthesized using this reagent.

Action Environment

The action of this compound is influenced by environmental factors such as the presence of a palladium catalyst and the conditions of the Suzuki–Miyaura coupling reaction . The reaction conditions are exceptionally mild and functional group tolerant , suggesting that the compound’s action, efficacy, and stability may be robust to a variety of environmental conditions.

properties

IUPAC Name

(2-methoxy-3,5-dimethylphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BO3/c1-6-4-7(2)9(13-3)8(5-6)10(11)12/h4-5,11-12H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHTQRLCDAMYQFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1OC)C)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801245160
Record name Boronic acid, B-(2-methoxy-3,5-dimethylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801245160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1451391-98-2
Record name Boronic acid, B-(2-methoxy-3,5-dimethylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1451391-98-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-(2-methoxy-3,5-dimethylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801245160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-methoxy-3,5-dimethylphenyl)boronic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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